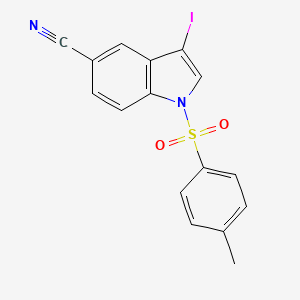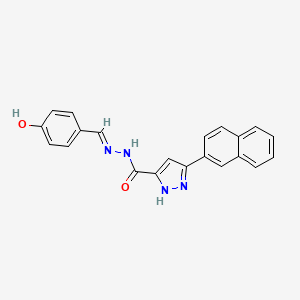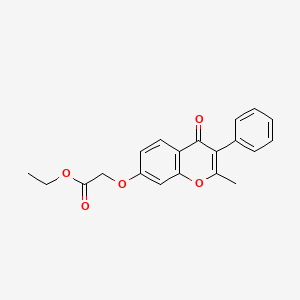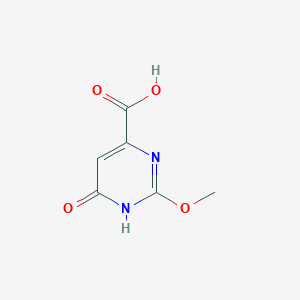![molecular formula C20H19F3N4O B2981234 N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 899736-43-7](/img/structure/B2981234.png)
N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a complex organic molecule. It contains an indole group, a trifluoromethyl group, a phenyl group, and a piperazine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the coupling of these groups with the piperazine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and phenyl groups are aromatic, meaning they have a stable ring structure with alternating single and double bonds. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole and phenyl groups might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar amide group and the electronegative trifluoromethyl group might increase its solubility in polar solvents .Scientific Research Applications
- Ultrafast Synthesis : Researchers at Nagoya University in Japan developed an ultrafast and simple synthetic method for producing indole derivatives. By using a microflow synthesis approach, they achieved high yields while minimizing side reactions. This method allows precise control of short reaction times, preventing unwanted by-products and enhancing drug production efficiency .
- In Vivo Effects : The compound has shown promising effects in adjuvant-induced arthritic rats. At an intraperitoneal dose of 30 mg/kg, it reduced paw volume, inflammation, and pannus formation in knee joints. Additionally, it significantly decreased pro-inflammatory gene expression/mRNA levels in arthritic rats .
- Clean and One-Pot Reaction : Researchers synthesized a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives using a three-component reaction. The process occurred in water under catalyst-free conditions, offering advantages such as cleanliness, simplicity, and ease of handling .
- Microflow Reactor : A rapid and mild method for generating an (1H-indol-3-yl)methyl electrophile was demonstrated. This electrophile enables nucleophilic substitution reactions in a microflow reactor, emphasizing its potential applications in organic synthesis .
Drug Development and Synthesis
Anti-Inflammatory Properties
Catalyst-Free Synthesis
Electrophile Generation and Substitution
Safety and Hazards
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research might focus on exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties .
properties
IUPAC Name |
N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICQDHHGLGOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)

![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)

![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)

![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)
